Atrovastatin-PEG3-FITC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

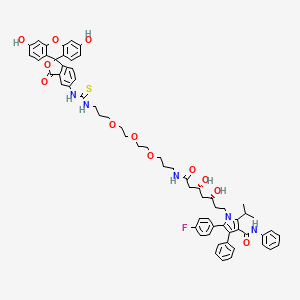

Atrovastatin-PEG3-FITC is a compound that combines Atorvastatin, a well-known lipid-lowering agent, with a polyethylene glycol (PEG) linker and fluorescein isothiocyanate (FITC), a fluorescent dye. This compound is primarily used in scientific research as a KRAS-PDEδ interaction inhibitor and acts as a ligand in fluorescence anisotropy assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atrovastatin-PEG3-FITC involves several steps:

Synthesis of Atorvastatin: Atorvastatin is synthesized through a series of chemical reactions, including the condensation of a pyrrole derivative with a lactone intermediate, followed by hydrolysis and reduction steps.

FITC Conjugation: The final step involves the conjugation of fluorescein isothiocyanate (FITC) to the PEGylated Atorvastatin.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Atrovastatin-PEG3-FITC undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the PEG linker.

Reduction: Reduction reactions can occur at the carbonyl groups present in the Atorvastatin moiety.

Substitution: Nucleophilic substitution reactions are common, especially during the conjugation of FITC to the PEG linker.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as DCC and NHS are used for activating carboxyl groups, while FITC is used for the final conjugation step.

Major Products Formed

The major product formed from these reactions is this compound itself, with potential by-products including unreacted Atorvastatin, PEG, and FITC .

Scientific Research Applications

Atrovastatin-PEG3-FITC has several scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical assays to study molecular interactions and reaction kinetics.

Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.

Industry: Utilized in the development of diagnostic tools and assays for high-throughput screening.

Mechanism of Action

Atrovastatin-PEG3-FITC exerts its effects by inhibiting the interaction between KRAS and PDEδ. This inhibition disrupts the localization and signaling of KRAS, a protein involved in cell proliferation and survival pathways. The PEG linker enhances the solubility and stability of the compound, while the FITC moiety allows for fluorescence-based detection and quantification .

Comparison with Similar Compounds

Similar Compounds

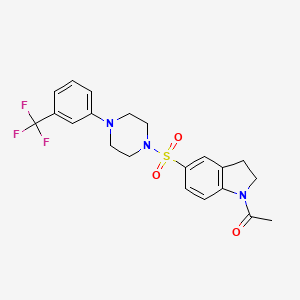

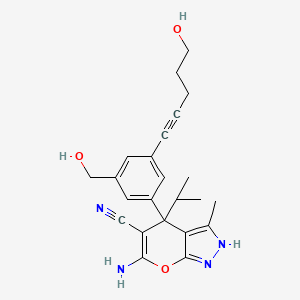

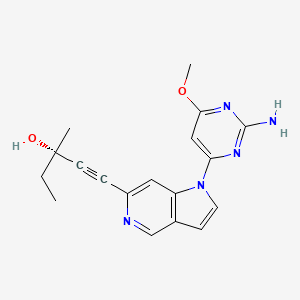

Atorvastatin: A lipid-lowering agent used to reduce cholesterol levels.

PEGylated Compounds: Various drugs and proteins conjugated with PEG to improve their pharmacokinetic properties.

FITC-Conjugated Compounds: Used in fluorescence-based assays and imaging studies.

Uniqueness

Atrovastatin-PEG3-FITC is unique due to its combination of lipid-lowering, PEGylation, and fluorescent properties. This makes it a versatile tool in research, allowing for the study of molecular interactions, cellular imaging, and potential therapeutic applications .

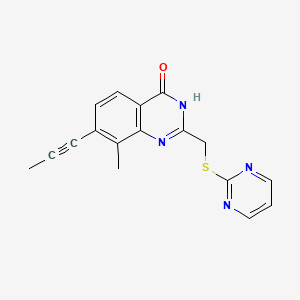

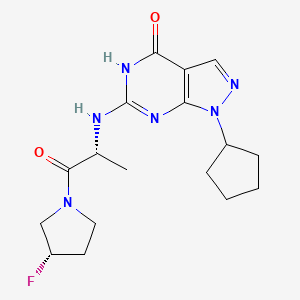

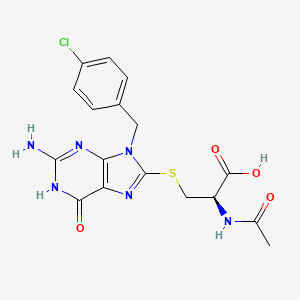

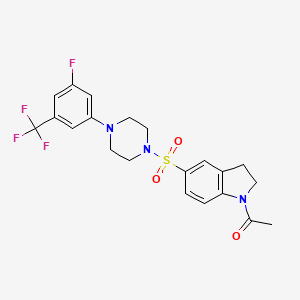

Properties

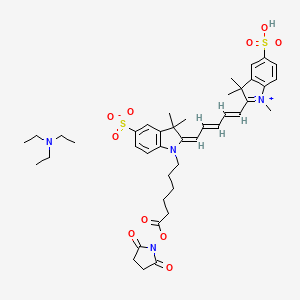

Molecular Formula |

C64H68FN5O12S |

|---|---|

Molecular Weight |

1150.3 g/mol |

IUPAC Name |

1-[(3R,5R)-7-[3-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]propylamino]-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |

InChI |

InChI=1S/C64H68FN5O12S/c1-40(2)59-58(61(76)68-44-13-7-4-8-14-44)57(41-11-5-3-6-12-41)60(42-15-17-43(65)18-16-42)70(59)28-25-48(73)36-49(74)39-56(75)66-26-9-29-78-31-33-80-34-32-79-30-10-27-67-63(83)69-45-19-22-51-50(35-45)62(77)82-64(51)52-23-20-46(71)37-54(52)81-55-38-47(72)21-24-53(55)64/h3-8,11-24,35,37-38,40,48-49,71-74H,9-10,25-34,36,39H2,1-2H3,(H,66,75)(H,68,76)(H2,67,69,83)/t48-,49-/m1/s1 |

InChI Key |

WHWNHUTWCMCCLV-YYACYCFASA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCCCOCCOCCOCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C(=O)NC9=CC=CC=C9 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCCOCCOCCOCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C(=O)NC9=CC=CC=C9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B10856801.png)

![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)

![6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B10856844.png)

![5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10856877.png)